Ala-Ala-Phe p-nitroanilide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Phe p-nitroanilide typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed, and the final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ala-Ala-Phe p-nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by proteolytic enzymes, releasing p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require specific buffer conditions to maintain enzyme activity. Common reagents include phosphate-buffered saline (PBS) and Tris-HCl buffer. The reactions are often carried out at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is detected and quantified using spectrophotometric methods .

Aplicaciones Científicas De Investigación

Substrate for Proteolytic Enzymes

Ala-Ala-Phe p-nitroanilide has been extensively used to study various proteolytic enzymes:

- Chymotrypsin Activity : It serves as a substrate to determine the activity of chymotrypsin, a serine protease involved in protein digestion .

- Cathepsin G Assay : The compound is employed in assays to measure cathepsin G activity in bone marrow lysates, which is crucial for understanding immune responses .

- Neutrophil Elastase and Trypsin : It is also utilized to assess the activity of neutrophil elastase and trypsin, providing insights into inflammatory processes and digestive functions .

Applications in Clinical Research

The use of this compound extends into clinical research where it aids in:

- Disease Diagnosis : By measuring enzyme levels related to specific diseases, researchers can utilize this substrate for diagnostic purposes, particularly in conditions involving protease dysregulation.

- Drug Development : Its role as a standard substrate allows researchers to evaluate the efficacy of potential protease inhibitors, which can lead to new therapeutic strategies for diseases such as cancer and chronic inflammation .

Enzyme Kinetics Studies

A significant body of research has focused on using this compound for enzyme kinetics studies. For instance:

- A study demonstrated that the enzymatic cleavage of this substrate by subtilisin resulted in a quantifiable increase in absorbance at 410 nm, confirming its utility in kinetic assays .

- Another investigation highlighted its effectiveness in determining the kinetic parameters (Km and kcat) for various serine proteases, providing essential data for understanding enzyme mechanisms .

Comparative Studies with Other Substrates

Research comparing this compound with other peptide substrates has shown:

- Enhanced specificity for certain proteases, making it a preferred choice for studying enzymes like prostate-specific antigen (PSA) due to its unique cleavage characteristics .

- Its performance relative to other substrates such as p-nitrophenyl acetate was analyzed, revealing that this compound offers greater sensitivity in detecting low levels of enzymatic activity .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Proteolytic Enzyme Study | Chymotrypsin Activity | Effective chromogenic substrate for assays |

| Clinical Diagnostics | Disease Biomarker Assessment | Useful for detecting enzyme dysregulation |

| Drug Development | Evaluation of Protease Inhibitors | Critical for developing therapeutic agents |

Mecanismo De Acción

The mechanism of action of Ala-Ala-Phe p-nitroanilide involves its cleavage by proteolytic enzymes. The peptide bond between the phenylalanine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the catalytic triad present in serine proteases, which includes serine, histidine, and aspartate residues . The released p-nitroaniline can be detected photometrically, allowing for the quantification of enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A similar compound used for detecting protease activity.

N-Succinyl-Ala-Ala-Ala p-nitroanilide: Another substrate used in elastase assays.

N-Succinyl-Gly-Gly-Phe p-nitroanilide: Used in assays for chymotrypsin-like proteases.

Uniqueness

Ala-Ala-Phe p-nitroanilide is unique due to its specificity for certain proteolytic enzymes and its ability to release a detectable chromogenic product upon cleavage. This makes it a valuable tool in various biochemical and medical research applications .

Actividad Biológica

Ala-Ala-Phe p-nitroanilide, also referred to as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), is a synthetic peptide substrate extensively utilized in biochemical research, particularly in studies involving proteases. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Target Enzymes

This compound primarily acts as a substrate for various serine proteases, including:

- Chymotrypsin

- Cathepsin G

- Subtilisin

These enzymes recognize the peptide sequence Ala-Ala-Pro-Phe, facilitating the cleavage of the peptide bond between phenylalanine and p-nitroanilide, resulting in the release of p-nitroaniline, a chromogenic product that can be quantified spectrophotometrically at 405 nm.

Biochemical Pathways

The compound participates in the biochemical pathway of proteolysis, where it undergoes hydrolysis catalyzed by serine proteases. The general reaction can be summarized as follows:

This reaction is crucial for assessing enzyme activity and kinetics in various biological systems.

Pharmacokinetics

This compound is soluble in solvents such as dimethylformamide and distilled water. It has a shelf life of approximately three years when stored under desiccated conditions at −0 °C.

Applications in Research

This compound is widely employed in several research contexts:

- Enzyme Activity Assays : It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.

- Drug Screening : The compound is utilized in high-throughput screening assays to discover potential protease inhibitors.

- Biochemical Studies : It acts as a model substrate for studying the kinetics and mechanisms of protease-catalyzed reactions.

- Medical Research : Researchers investigate the role of proteases in diseases such as cancer and inflammation using this compound .

Case Studies and Research Findings

- Inhibition Studies : Nakajima et al. (1979) demonstrated that this compound could effectively inhibit serine proteases at nanomolar concentrations. The study revealed that inhibition was not merely competitive but involved slow-binding kinetics, indicating a more complex interaction between the inhibitor and the enzyme .

- Quantitative Assays : A study defined one protease unit as the amount of enzyme that releases 1 μmol of p-nitroaniline from 1 mM substrate (this compound), emphasizing its utility in quantifying enzyme activity .

- Kinetic Analysis : Research involving Lineweaver-Burk plots illustrated the kinetic properties of chymotrypsin when interacting with this compound, providing insights into enzyme behavior under varying substrate concentrations .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide |

| Target Enzymes | Chymotrypsin, Cathepsin G, Subtilisin |

| Mechanism | Hydrolysis leading to release of p-nitroaniline |

| Applications | Enzyme assays, drug screening, biochemical studies |

| Kinetics | Slow-binding inhibition observed with specific proteases |

Propiedades

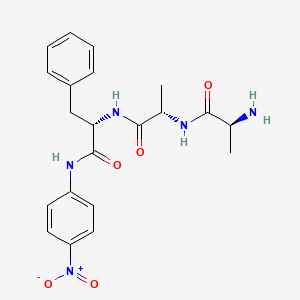

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYMOVDNWWDGFU-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.